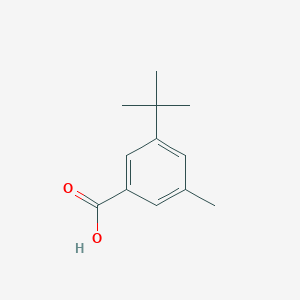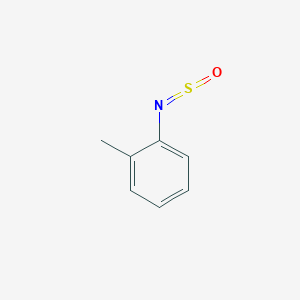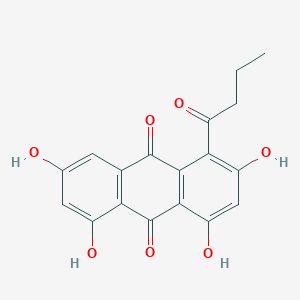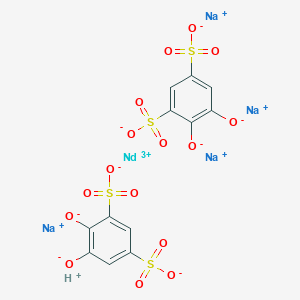
锡,双(2,4-戊二酮-κO,κO')-,(T-4)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tin, bis(2,4-pentanedionato-kappaO,kappaO')-, (T-4)- is a useful research compound. Its molecular formula is C10H14O4Sn and its molecular weight is 316.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tin, bis(2,4-pentanedionato-kappaO,kappaO')-, (T-4)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tin, bis(2,4-pentanedionato-kappaO,kappaO')-, (T-4)- including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
透明导电氧化物
锡化合物,如锌-铟-锡氧化物(ZITO),被探索作为透明导电氧化物(TCO)制造中掺锡氧化铟(ITO)的潜在替代品。这些材料对于光电器件至关重要,由于铟成本的增加和技术进步,对替代 TCO 的需求不断增长 (Hoel 等,2010).
染料敏化太阳能电池
对氧化锡 (SnO2) 的研究表明了它在染料敏化太阳能电池 (DSSC) 中作为光阳极材料的效用。SnO2 因其高电导率和光学透明性而受到青睐,与其他金属氧化物半导体相比,它提供了更高的电子迁移率和更宽的光学透明性。创新策略旨在克服其局限性并提高基于 SnO2 的 DSSC 的效率 (Wali 等,2015).
工具钢的涂层
从 20 世纪 60 年代中期开始的工具钢上的氮化钛 (TiN) 涂层工艺,极大地延长了工具寿命,提高了产品表面质量,并提高了生产率。TiN 涂层以其高硬度、优异的附着力以及耐磨、耐腐蚀和耐高温性而闻名 (Zhang 和 Zhu,1993).
环境固定化
研究评估了包括锡基材料在内的材料,用于固定放射性碘和锝等有害物质。锡基材料对这些物质表现出很高的容量,在环境修复和减少这些污染物在地下水中的迁移率方面提供了潜在的应用 (Pearce 等,2019).
气体传感材料
金属氧化物气体传感器(特别是二氧化锡 (SnO2))的表面科学研究提供了对其基本理解的见解。这些研究重点关注 SnO2 的组成、结构、电子和化学性质,探索其作为气体检测灵敏材料的潜力 (Batzill,2006).
锡疫现象
对锡疫现象的研究(锡在低于 13.2°C 的温度下发生转变,影响其结构完整性)对于在低温下需要可靠电子系统的行业至关重要。了解这种现象对于评估恶劣条件下的电子可靠性至关重要 (Cornelius 等,2017).
安全和危害
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Tin, bis(2,4-pentanedionato-kappaO,kappaO')-, (T-4)- involves the reaction of tin(II) chloride with 2,4-pentanedione in the presence of a base to form the desired compound.", "Starting Materials": [ "Tin(II) chloride", "2,4-pentanedione", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve Tin(II) chloride in a suitable solvent (e.g. ethanol) to form a solution.", "Step 2: Add 2,4-pentanedione to the solution and stir the mixture for several hours at room temperature.", "Step 3: Add a base (e.g. sodium hydroxide) to the mixture to neutralize the hydrochloric acid produced during the reaction.", "Step 4: Filter the resulting solution to remove any insoluble impurities.", "Step 5: Evaporate the solvent to obtain the desired compound as a solid product." ] } | |
CAS 编号 |
16009-86-2 |
分子式 |
C10H14O4Sn |
分子量 |
316.93 g/mol |
IUPAC 名称 |
bis[[(Z)-4-oxopent-2-en-2-yl]oxy]tin |
InChI |
InChI=1S/2C5H8O2.Sn/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3-; |
InChI 键 |
XDRPDDZWXGILRT-FDGPNNRMSA-L |
手性 SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Sn+2] |
SMILES |
CC(=CC(=O)C)O[Sn]OC(=CC(=O)C)C |
规范 SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Sn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B96991.png)

![Bicyclo[2.2.1]heptane-2,2-dimethanol](/img/structure/B96994.png)









